2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride

Description

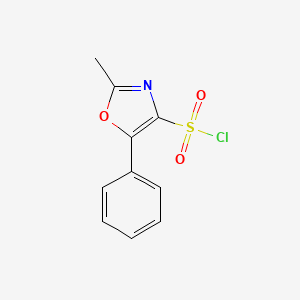

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring an oxazole core substituted with a methyl group at position 2, a phenyl group at position 5, and a sulfonyl chloride moiety at position 3. The oxazole ring (a five-membered aromatic system with one oxygen and one nitrogen atom) confers electron-deficient characteristics, while the sulfonyl chloride group enhances reactivity, making this compound a valuable intermediate in organic synthesis for sulfonamide formation, polymer crosslinking, or pharmaceutical derivatization .

Properties

IUPAC Name |

2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3S/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROODCHXNTOMKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(O1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It’s known that sulfonyl chlorides can act as electrophiles in organic reactions. They can form a sigma-bond with nucleophiles, generating a positively charged intermediate. This intermediate can then undergo further reactions, leading to various changes in the molecular structure.

Biochemical Pathways

It’s known that benzylic halides, which are structurally similar to this compound, can undergo nucleophilic substitution reactions. These reactions can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

These properties significantly impact the bioavailability of a compound, determining how much of the compound reaches its target site in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the reactivity and stability of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride.

Biological Activity

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride is a sulfonyl chloride derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 257.7 g/mol. The structure features a sulfonyl chloride group that enhances its reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClN₂O₃S |

| Molecular Weight | 257.7 g/mol |

| Functional Groups | Sulfonyl chloride |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and related compounds. Research indicates that derivatives of oxazole exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell growth through mechanisms such as tubulin polymerization inhibition and DNA damage induction.

A notable study reported the synthesis of related sulfonyl derivatives, which demonstrated broad cytotoxic activity against cancer cells, with average GI50 values indicating effective concentrations for inhibiting cell growth:

| Compound Name | GI50 (mol/L) | TGI (mol/L) | LC50 (mol/L) |

|---|---|---|---|

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate |

These findings suggest that the biological activity of this compound may be linked to similar pathways.

The mechanism by which this compound exerts its effects primarily involves the modification of enzyme activities through covalent interactions. The sulfonyl chloride group can react with nucleophilic sites on proteins, leading to alterations in enzyme function and downstream signaling pathways.

Molecular docking studies have indicated possible interactions with key proteins involved in cancer progression, including tubulin and cyclin-dependent kinases (CDKs). These interactions can disrupt normal cellular functions and promote apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

-

Study on Anticancer Efficacy :

- Researchers synthesized various sulfonamide derivatives and assessed their cytotoxic effects on multiple cancer cell lines.

- Results showed that certain derivatives exhibited high selectivity towards leukemia and non-small cell lung cancer cells.

-

Mechanistic Insights :

- A study focused on the interaction between oxazole derivatives and tubulin revealed that these compounds could inhibit tubulin polymerization, a critical process for cancer cell division.

Scientific Research Applications

Anticancer Activity

2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride has shown promising results in anticancer research. Studies have demonstrated its potential to inhibit cancer cell growth through various mechanisms:

-

Cytotoxicity Against Cancer Cell Lines:

- The compound exhibits significant cytotoxic effects on multiple cancer cell lines, including leukemia and solid tumors. For instance, derivatives of oxazole compounds have been evaluated for their cytotoxicity against human cancer cells with promising results in terms of GI50 (the concentration required to inhibit cell growth by 50%) values ranging from sub-micromolar to micromolar concentrations .

-

Mechanism of Action:

- Molecular docking studies suggest that these compounds may interact with tubulin and cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation. This interaction could lead to the inhibition of tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Inhibition of Bacterial Growth:

- Biofilm Formation Inhibition:

Case Study 1: Anticancer Efficacy

A study evaluated a series of 1,3-oxazole derivatives, including 2-methyl-5-phenyl derivatives, against a panel of NCI tumor cell lines. The results indicated that certain compounds exhibited high selectivity and potency against non-small cell lung cancer and melanoma cell lines. The most active compound had an average GI50 value significantly lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial activity, a library of oxazole derivatives was screened for their ability to inhibit bacterial growth and biofilm formation. The findings suggested that modifications on the oxazole ring could enhance antimicrobial efficacy while reducing toxicity compared to traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride and its analogues:

Preparation Methods

General Synthetic Strategy

The preparation of 2-Methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride generally follows these key steps:

- Synthesis of the oxazole core : Formation of the 2-methyl-5-phenyl-1,3-oxazole scaffold via cyclization reactions involving internal alkynes and nitriles.

- Introduction of the sulfonyl group : Sulfonation of the oxazole ring at the 4-position.

- Conversion to sulfonyl chloride : Chlorination of the sulfonic acid or sulfonate intermediate to yield the sulfonyl chloride.

Preparation of the Oxazole Core

A widely reported method for synthesizing 2-methyl-5-phenyl-1,3-oxazole derivatives involves copper-catalyzed oxidative [2+2+1] cycloaddition reactions between internal alkynes and nitriles. This method is regioselective and efficient for preparing substituted oxazoles, including the 2-methyl-5-phenyl-1,3-oxazole framework.

Reaction Conditions:

- Reagents : Internal alkyne (e.g., 1,2-diphenylethyne), nitrile (e.g., acetonitrile), copper(II) acetate catalyst, boron trifluoride etherate (BF3·Et2O), and water.

- Solvent : Nitro methane (MeNO2).

- Temperature : 80–100 °C.

- Atmosphere : Oxygen (1 atm).

- Time : Approximately 12 hours.

Mechanism Highlights:

- Copper catalysis facilitates the oxidative cycloaddition.

- BF3·Et2O acts as a Lewis acid to activate nitriles.

- Water participates in the reaction to assist cyclization.

Sulfonation to Introduce Sulfonyl Functionality

The oxazole intermediate is subjected to sulfonation to introduce the sulfonyl group at the 4-position of the oxazole ring. This is typically achieved using chlorosulfonic acid or sulfuryl chloride.

Procedure:

- The oxazole compound is dissolved in chlorosulfonic acid.

- The mixture is stirred at 60 °C for an extended period (e.g., 20 hours).

- The reaction mixture is then cooled and carefully quenched in ice to precipitate the sulfonated product.

- The product is filtered, washed with cold water, and dried under vacuum.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted into the sulfonyl chloride by treatment with sulfuryl chloride (SO2Cl2).

Conditions:

- Sulfuryl chloride is added dropwise to the sulfonated oxazole solution.

- The mixture is stirred at room temperature for approximately 18 hours.

- The reaction is quenched with cold water at 0 °C.

- The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated.

- Final purification is performed by silica gel chromatography to isolate the sulfonyl chloride compound.

Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxazole core synthesis | Internal alkyne, nitrile, Cu(OAc)2, BF3·Et2O, H2O, MeNO2 | 80–100 °C | 12 h | High | Oxygen atmosphere required |

| Sulfonation | Chlorosulfonic acid | 60 °C | 20 h | Moderate | Careful quenching in ice required |

| Chlorination to sulfonyl chloride | Sulfuryl chloride (SO2Cl2) | Room temperature | 18 h | ~75 | Purification by silica gel column |

Analytical and Spectroscopic Data Supporting Preparation

- NMR Spectroscopy : Characteristic proton and carbon signals confirm the structure of the oxazole and sulfonyl chloride derivatives.

- Mass Spectrometry : Electron ionization (EI) mass spectra show molecular ion peaks consistent with the expected molecular weights.

- IR Spectroscopy : Sulfonyl chloride groups show distinctive absorptions around 1117 cm⁻¹ and 1227 cm⁻¹.

- Purity Assessment : Preparative thin-layer chromatography (TLC) and silica gel chromatography are used to isolate pure compounds.

Research Findings and Notes

- The copper-catalyzed oxidative cycloaddition method provides a regioselective and efficient route to substituted oxazoles, including the 2-methyl-5-phenyl-1,3-oxazole scaffold.

- Sulfonation using chlorosulfonic acid is effective but requires controlled temperature and careful quenching to avoid side reactions.

- Sulfuryl chloride is a reliable chlorinating agent for converting sulfonic acids to sulfonyl chlorides under mild conditions.

- The overall synthetic route allows for good yields and purity, making it suitable for scale-up and further functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-5-phenyl-1,3-oxazole-4-sulfonyl chloride, and how can reaction conditions be controlled to minimize side products?

- Methodology : The synthesis typically involves cyclization of precursor molecules (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) under controlled conditions with reagents like Lawesson’s reagent, followed by oxidative chlorination. Key parameters include maintaining low temperatures (<0°C) during chlorosulfonic acid treatment to prevent decomposition. Purification via recrystallization or chromatography (e.g., silica gel column) is critical to isolate the sulfonyl chloride in high purity (>95%) .

Q. How can the reactivity of the sulfonyl chloride group in this compound be exploited for functionalization?

- Methodology : The sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates. For example, reaction with primary amines (e.g., aniline) in anhydrous dichloromethane at 0–25°C yields sulfonamide derivatives. Monitoring reaction progress via TLC or LC-MS ensures complete conversion .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR confirms the oxazole ring structure and sulfonyl chloride positioning (e.g., characteristic deshielded signals for SO₂Cl at ~δ 140 ppm in ¹³C NMR).

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELXL software) resolves stereoelectronic effects and validates bond lengths/angles, particularly the sulfonyl group’s geometry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₀H₈ClNO₃S; MW 257.69) and isotopic patterns .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antitumor activity, and what methodologies address discrepancies in biological screening data?

- Methodology :

- Structure-activity relationship (SAR) studies : Introduce substituents at the phenyl or methyl groups (e.g., electron-withdrawing groups) to modulate cytotoxicity. Screen derivatives against diverse cancer cell lines (e.g., NCI-60 panel) using MTT assays.

- Data analysis : Address variability in IC₅₀ values by normalizing to cell viability controls and applying statistical tools (e.g., ANOVA). Cross-validate results with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. What computational approaches predict the reactivity and stability of this compound in aqueous environments?

- Methodology :

- DFT calculations : Optimize molecular geometry using Gaussian 09 at the B3LYP/6-31G(d) level to assess hydrolysis kinetics of the sulfonyl chloride group.

- Molecular dynamics (MD) simulations : Model solvation effects in water/DMSO mixtures to predict aggregation tendencies or degradation pathways .

Q. How does the oxazole ring’s electronic structure influence sulfonyl chloride reactivity in cross-coupling reactions?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry (e.g., CH Instruments) measures redox potentials of the oxazole ring to correlate with catalytic activity in Pd-mediated couplings.

- In situ IR spectroscopy : Monitor intermediates during Suzuki-Miyaura reactions to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.